molecular formula C13H13BrN2O2S B2815231 methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate CAS No. 1207024-03-0

methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate

Cat. No.: B2815231
CAS No.: 1207024-03-0
M. Wt: 341.22
InChI Key: LPUBSRXVMMVGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a methylthio group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and methylthio groups. The final step involves esterification to form the acetate.

    Imidazole Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Bromophenyl Introduction: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Methylthio Group Addition: The methylthio group can be added through a nucleophilic substitution reaction using a methylthiol reagent.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is a common pharmacophore in many biologically active compounds, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl and methylthio groups may enhance binding affinity or selectivity towards certain targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-phenyl-2-(methylthio)-1H-imidazol-1-yl)acetate: Similar structure but lacks the bromine atom.

    Methyl 2-(5-(4-chlorophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate: Contains a chlorine atom instead of bromine.

    Methyl 2-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can enhance interactions with biological targets and potentially improve the compound’s efficacy in medicinal applications.

Properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-methylsulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-18-12(17)8-16-11(7-15-13(16)19-2)9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUBSRXVMMVGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.